molecular formula C12H15NO2 B15091132 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid

4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid

Cat. No.: B15091132
M. Wt: 205.25 g/mol
InChI Key: GGCHXMOZEXRUJH-UHFFFAOYSA-N
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Description

4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclopropyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation or amination reactions, optimized for high yield and purity. The choice of catalyst, solvent, and reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-[[cyclopropyl(methyl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H15NO2/c1-13(11-6-7-11)8-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)

InChI Key

GGCHXMOZEXRUJH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2CC2

Origin of Product

United States

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